molecular formula C11H16F3NO2S B2705334 3-Methylidene-8-(3,3,3-trifluoropropylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320378-19-4

3-Methylidene-8-(3,3,3-trifluoropropylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2705334
CAS RN: 2320378-19-4
M. Wt: 283.31
InChI Key: UXMNPPYORSICTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylidene-8-(3,3,3-trifluoropropylsulfonyl)-8-azabicyclo[3.2.1]octane, commonly known as MT-7716, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MT-7716 belongs to the class of bicyclic azabicyclooctanes and has a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

MT-7716 has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain management. The compound has also been found to have a low affinity for the delta-opioid receptor, which is involved in addiction and tolerance. This makes MT-7716 a promising candidate for the development of pain management drugs that have a lower risk of addiction and tolerance.

Mechanism of Action

MT-7716 acts as a partial agonist at the mu-opioid receptor, which means that it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a lower risk of addiction and tolerance compared to traditional opioid drugs. The compound also has a unique mechanism of action that involves the activation of the kappa-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
MT-7716 has been shown to have potent analgesic effects in animal models of pain. It has also been found to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease. The compound has been shown to have a good safety profile and to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

MT-7716 has several advantages for lab experiments. It has a unique chemical structure that makes it a promising candidate for drug development. The compound has been shown to have potent analgesic effects and a low risk of addiction and tolerance. However, there are also limitations to using MT-7716 in lab experiments. The compound is relatively new and has not been extensively studied in humans. There may also be limitations to the availability of the compound for research purposes.

Future Directions

There are several future directions for research on MT-7716. One area of focus is the development of pain management drugs that have a lower risk of addiction and tolerance. MT-7716 has shown promise in this area and further research is needed to determine its potential as a therapeutic agent. Another area of focus is the development of drugs that target the kappa-opioid receptor. MT-7716 has a unique mechanism of action that involves the activation of this receptor, and further research is needed to determine its potential in this area. Additionally, there is a need for further research on the safety and efficacy of MT-7716 in humans.

Synthesis Methods

The synthesis of MT-7716 involves a multi-step process that starts with the reaction of 3-methylcyclohexanone with paraformaldehyde in the presence of ammonium acetate to form 3-methylidene-2,4,5,6-tetrahydro-1H-azepine. This intermediate is then reacted with 3,3,3-trifluoropropylsulfonyl chloride to form the final product, MT-7716. The synthesis method has been optimized to ensure high yield and purity of the final product.

properties

IUPAC Name

3-methylidene-8-(3,3,3-trifluoropropylsulfonyl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO2S/c1-8-6-9-2-3-10(7-8)15(9)18(16,17)5-4-11(12,13)14/h9-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMNPPYORSICTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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